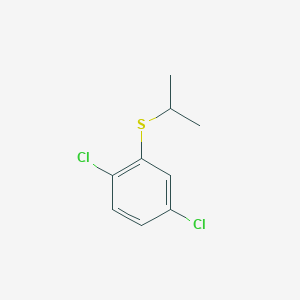

2,5-Dichlorophenyl isopropyl sulfide

CAS No.: 99847-96-8

Cat. No.: VC6451614

Molecular Formula: C9H10Cl2S

Molecular Weight: 221.14

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 99847-96-8 |

|---|---|

| Molecular Formula | C9H10Cl2S |

| Molecular Weight | 221.14 |

| IUPAC Name | 1,4-dichloro-2-propan-2-ylsulfanylbenzene |

| Standard InChI | InChI=1S/C9H10Cl2S/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6H,1-2H3 |

| Standard InChI Key | DFHXDYLMFUEEFD-UHFFFAOYSA-N |

| SMILES | CC(C)SC1=C(C=CC(=C1)Cl)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2,5-Dichlorophenyl isopropyl sulfide consists of a benzene ring substituted with chlorine atoms at the 2- and 5-positions, linked to an isopropylthio group () at the 1-position. The molecule’s planar aromatic system and electron-withdrawing chlorine substituents confer significant stability and reactivity, particularly in electrophilic substitution reactions .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Number | 99847-96-8 | |

| Molecular Formula | ||

| Molecular Weight | 221.15 g/mol | |

| Synonyms | (2,5-Dichlorophenyl)(isopropyl)sulfane |

Spectral Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for structural elucidation. The -NMR spectrum exhibits signals for the isopropyl group ( 1.2–1.4 ppm, doublet) and aromatic protons ( 7.3–7.5 ppm, multiplet). High-resolution MS typically shows a molecular ion peak at 221.15 .

Synthesis and Manufacturing

Industrial Production

The compound is synthesized via nucleophilic substitution between 2,5-dichlorothiophenol and isopropyl bromide in the presence of a base (e.g., potassium carbonate):

MolCore BioPharmatech employs this method under optimized conditions (reflux in acetone, 12 hours) to achieve yields exceeding 85% and purity ≥97% .

Purification and Quality Control

Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization from ethanol. Purity is verified via HPLC using a C18 column (, 70:30:0.5 v/v) with UV detection at 235 nm .

Physicochemical Properties

Thermal and Solubility Profiles

The compound is a crystalline solid at room temperature ( 45–47°C) with moderate solubility in organic solvents (e.g., dichloromethane, acetone) and low aqueous solubility (<0.1 mg/mL) . Its logP value of 3.2 indicates high lipophilicity, favoring membrane permeability in biological systems .

Stability and Reactivity

2,5-Dichlorophenyl isopropyl sulfide is stable under inert atmospheres but susceptible to oxidation upon prolonged exposure to air, forming sulfoxides or sulfones. Storage recommendations include amber glass containers at 2–8°C under nitrogen .

Applications in Pharmaceutical and Agrochemical Industries

Role as a Synthetic Intermediate

The compound’s chlorine and sulfide moieties make it a versatile building block. Key applications include:

-

Antifungal Agents: Analogous structures are incorporated into dicarboxamide fungicides like iprodione, where chlorinated aromatic rings enhance bioactivity .

-

Kinase Inhibitors: The isopropylthio group aids in hydrophobic interactions with enzyme active sites, as seen in Grp94-targeting anticancer agents .

Emerging Research Directions

Recent studies highlight its potential in covalent inhibitor design, leveraging the sulfide’s nucleophilicity for targeted protein modification .

Analytical and Regulatory Considerations

Detection and Quantification

HPLC remains the gold standard for quantification, while GC-MS is preferred for trace impurity analysis. MS/MS fragmentation patterns ( 221 → 185 []) provide confirmatory identification .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume